N-benzyl-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
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Overview
Description
N-benzyl-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzyl and methyl groups
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
- N-benzyl-N-methyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
- N-benzyl-N-methyl-3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Uniqueness
N-benzyl-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and potential biological activities. This distinguishes it from similar compounds with different substituents, affecting its reactivity and applications.
Properties
IUPAC Name |
N-benzyl-N-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-10-12-18(13-11-16)20-24-22(27-25-20)19-9-6-14-23-21(19)26(2)15-17-7-4-3-5-8-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPVDIYTMBUDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N(C)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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